![molecular formula C21H19FN4 B2535279 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-57-2](/img/structure/B2535279.png)
2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
Research has explored the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in antitumor and antimicrobial applications. For instance, certain compounds synthesized from enaminones showed inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy (S. Riyadh, 2011).
Neurodegenerative Disease Treatment
Another significant application is in the development of phosphodiesterase 1 (PDE1) inhibitors, utilizing pyrazolo[3,4-d]pyrimidinones. These inhibitors, particularly a clinical candidate known as ITI-214, have shown promise for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. This underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cognitive and central nervous system disorders (Peng Li et al., 2016).
Dyes for Polyester Fibres
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and applied as disperse dyes for polyester fibers, indicating their utility in the textile industry. These compounds were shown to possess desirable fastness properties, suggesting their application in improving or creating new textile materials (D. W. Rangnekar & S. V. Dhamnaskar, 1990).
σ(1) Receptor Antagonists for Neuropathic Pain
The synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists from pyrazolo[1,5-a]pyrimidine derivatives demonstrates their potential in treating neuropathic pain. These compounds, through selective inhibition of σ(1) receptors, have shown efficacy in neuropathic pain models, offering a new avenue for pain management (J. Díaz et al., 2012).
Antiviral and Antimicrobial Applications
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antiviral and antimicrobial properties. Synthesized compounds showed activity against various pathogens, suggesting their potential in developing new antimicrobial and antiviral agents (S. Y. Hassan, 2013).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets leading to a variety of biological activities .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting multiple pathways .
Result of Action
Related compounds have been reported to exhibit a range of pharmacological effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-3-18-20(15-7-5-4-6-8-15)21-23-14(2)13-19(26(21)25-18)24-17-11-9-16(22)10-12-17/h4-13,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITIXLXGISPYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


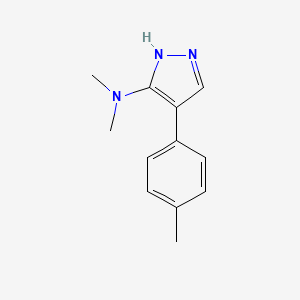

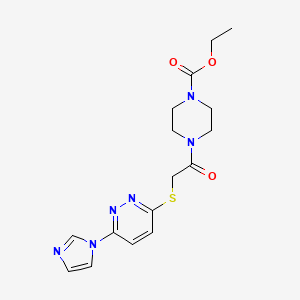
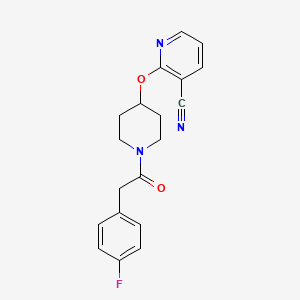

![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)
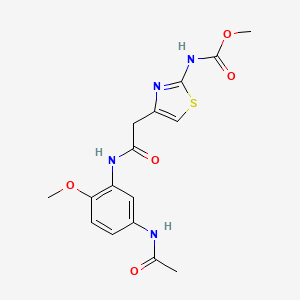
![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)

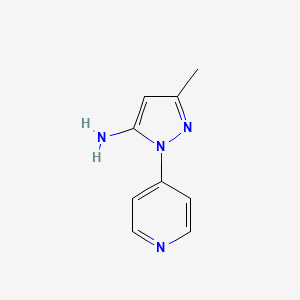
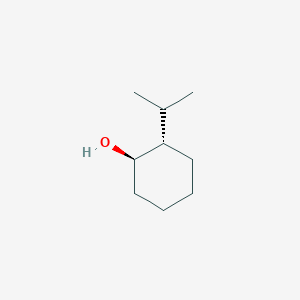
![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)